molecular formula C26H24N4O6 B11632633 Dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11632633
M. Wt: 488.5 g/mol
InChI Key: GVXWPPALUGSXOV-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a mouthful of a compound! Let’s break it down:

    Chemical Formula: CHNO

    Molecular Weight: 344.32 g/mol

    CAS Number: 76258-20-3

This compound belongs to the class of dihydropyridines, which are often associated with calcium channel blockers used in cardiovascular medicine. our compound has additional aromatic substituents, making it more complex.

Preparation Methods

Synthetic Routes: The synthesis of Dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate involves several steps. One common synthetic route includes the following:

    Condensation of Pyrazole and Nitrobenzaldehyde: The pyrazole ring (3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl) is formed by condensing 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one with hydrazine hydrate.

    Cyclization with Dihydropyridine: The pyrazole intermediate reacts with dihydropyridine-3,5-dicarboxylic acid to form the dihydropyridine ring.

    Esterification: Dimethyl esterification of the dihydropyridine carboxylic acid groups yields the final compound.

Industrial Production: Industrial-scale production methods involve optimization of these steps for efficiency and yield.

Chemical Reactions Analysis

Dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate can undergo various reactions:

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Substitution reactions at the pyrazole ring.

    Ester Hydrolysis: Hydrolysis of the ester groups.

Major products include derivatives with modified substituents.

Scientific Research Applications

This compound finds applications in:

    Medicine: As a potential calcium channel blocker or other therapeutic targets.

    Chemical Biology: Studying cellular processes involving calcium channels.

    Industry: Synthesis of related compounds or as a building block.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with calcium channels or other cellular targets.

Properties

Molecular Formula

C26H24N4O6

Molecular Weight

488.5 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H24N4O6/c1-15-21(25(31)35-3)23(22(16(2)27-15)26(32)36-4)20-14-29(18-8-6-5-7-9-18)28-24(20)17-10-12-19(13-11-17)30(33)34/h5-14,23,27H,1-4H3

InChI Key

GVXWPPALUGSXOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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